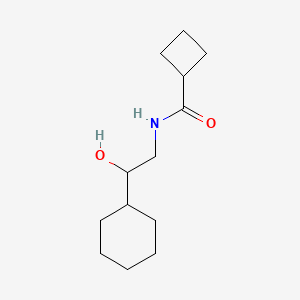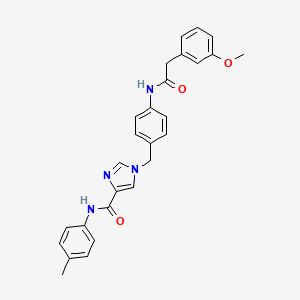
N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide” is an organic compound that contains a cyclobutane ring, a cyclohexane ring, and an amide group . The presence of these functional groups suggests that it could participate in various chemical reactions typical for these classes of compounds.
Molecular Structure Analysis
The compound contains a cyclobutanecarboxamide moiety and a 2-cyclohexyl-2-hydroxyethyl group attached to the nitrogen atom of the amide group . The cyclobutane and cyclohexane rings are likely to adopt their typical conformations, with the cyclobutane ring being planar and the cyclohexane ring adopting a chair conformation .Chemical Reactions Analysis
The compound contains an amide functional group, which can participate in various chemical reactions, including hydrolysis, reduction, and reactions with acids and bases . The cyclobutane and cyclohexane rings can also undergo reactions typical for these classes of compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and reactivity .Aplicaciones Científicas De Investigación
Highly Selective Hydrogenation of Phenol and Derivatives
Cyclohexanone, an important intermediate in polyamide manufacture, can be selectively synthesized through the hydrogenation of phenol using catalysts such as Pd nanoparticles supported on mesoporous graphitic carbon nitride. This process achieves high conversion and selectivity under mild conditions, demonstrating the utility of novel catalysts in chemical synthesis (Wang et al., 2011).
Novel Binding Site Identification for Obesity-Associated Protein Inhibition
The identification of a novel small-molecule binding site on the fat mass and obesity-associated protein (FTO) by N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide highlights the potential for developing selective and potent inhibitors of FTO. This could lead to new therapeutic strategies for treating obesity and related diseases (He et al., 2015).
Gassman's Cationic [2 + 2] Cycloadditions Using Temporary Tethers
The development of an intermolecular equivalent of Gassman's cationic [2 + 2] cycloaddition through temporary tethering, employing hydrazine and hydroxyamide, enables the creation of unique cyclobutane manifolds. This process offers a new method for synthesizing complex molecular structures in a regio- and stereoselective manner (Deng et al., 2012).
Synthesis and Characterization of Research Chemicals
The synthesis and characterization of specific compounds, such as 3,5-AB-CHMFUPPYCA, and the differentiation from its regioisomers, highlight the importance of accurate chemical identification in the development and study of new synthetic cannabinoids. These studies also underscore the challenges associated with mislabeling of research chemicals (McLaughlin et al., 2016).
Asymmetric Intramolecular Cyclobutane Formation
The study of asymmetric intramolecular cyclobutane formation via photochemical reactions in a chiral crystalline environment opens up new avenues for enantioselective synthesis. Such processes are vital for creating chiral compounds with high enantiomeric excess, which are crucial in pharmaceuticals and materials science (Yagishita et al., 2011).
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-12(10-5-2-1-3-6-10)9-14-13(16)11-7-4-8-11/h10-12,15H,1-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHVJJUBGUWMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)
![(E)-4-(Dimethylamino)-N-[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2996875.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2996877.png)
![5-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2996878.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2996882.png)
![1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2996883.png)
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996884.png)
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2996887.png)

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2996892.png)
